molecular formula C23H16Cl2N2O B11668818 N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide

N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B11668818
M. Wt: 407.3 g/mol
InChI Key: TXMDAAPZYIVMEA-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, substituted with a 3,4-dichlorophenyl group, a methyl group, and a phenyl group, along with a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline core or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H16Cl2N2O

Molecular Weight

407.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H16Cl2N2O/c1-14-7-10-21-17(11-14)18(13-22(27-21)15-5-3-2-4-6-15)23(28)26-16-8-9-19(24)20(25)12-16/h2-13H,1H3,(H,26,28)

InChI Key

TXMDAAPZYIVMEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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